N-[2-(2-aminoethyl)phenyl]methanesulfonamide
Overview
Description
N-[2-(2-aminoethyl)phenyl]methanesulfonamide: is an organic compound with the molecular formula C9H14N2O2S It is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further substituted with an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-aminoethyl)phenyl]methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzyl chloride and ethylenediamine.
Reduction: The nitro group of 2-nitrobenzyl chloride is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Substitution: The resulting 2-(2-aminoethyl)benzylamine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Using large-scale hydrogenation reactors for the reduction step.
Efficient Substitution: Employing continuous flow reactors for the substitution reaction to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-aminoethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Secondary amines.
Substitution Products: Various substituted sulfonamides.
Scientific Research Applications
N-[2-(2-aminoethyl)phenyl]methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-aminoethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways by inhibiting key enzymes, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-aminoethyl)phenyl]acetamide
- N-[2-(2-aminoethyl)phenyl]benzenesulfonamide
- N-[2-(2-aminoethyl)phenyl]propionamide
Uniqueness
N-[2-(2-aminoethyl)phenyl]methanesulfonamide is unique due to its specific methanesulfonamide group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[2-(2-aminoethyl)phenyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-14(12,13)11-9-5-3-2-4-8(9)6-7-10/h2-5,11H,6-7,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKXSJLVHIRWOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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